1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
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Overview
Description
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and a methoxyphenoxypropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(3-methoxyphenoxy)propyl bromide: This intermediate is synthesized by reacting 3-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 3-(3-methoxyphenoxy)propyl bromide is then reacted with 1,4-dichloro-2-hydroxybenzene in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or nickel in the presence of hydrogen gas.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as
Properties
IUPAC Name |
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-13-4-2-5-14(11-13)20-8-3-9-21-16-10-12(17)6-7-15(16)18/h2,4-7,10-11H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOYXLHEIBTPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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